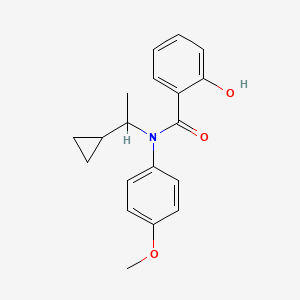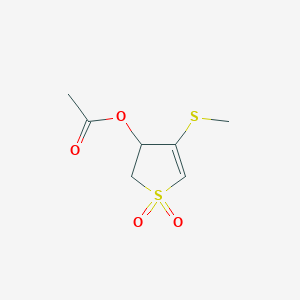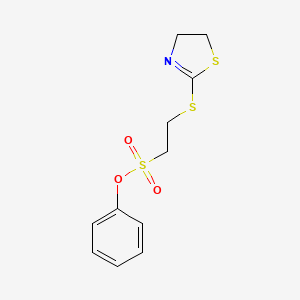
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as AMA or Acetaminophen Analog, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and antipyretic properties similar to acetaminophen. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a herbicide and fungicide. In material science, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to possess unique properties that make it a potential candidate for use in the development of new materials such as sensors and electronic devices.
Mécanisme D'action
The exact mechanism of action of 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting their production, 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is able to reduce pain and fever.
Biochemical and Physiological Effects:
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have a similar biochemical and physiological profile to acetaminophen. It is rapidly absorbed in the gastrointestinal tract and metabolized in the liver. It is excreted primarily in the urine as glucuronide and sulfate conjugates.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages over acetaminophen in lab experiments. It is easier to synthesize and purify, and it has a longer shelf life. However, it also has some limitations. It is less potent than acetaminophen and has a lower therapeutic index. It also has a lower solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide. In medicine, further studies are needed to investigate its potential use in treating neurodegenerative diseases. In agriculture, more research is needed to determine its effectiveness as a herbicide and fungicide. In material science, further studies are needed to explore its unique properties and potential applications in the development of new materials.
Conclusion:
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Propriétés
IUPAC Name |
2-(3-acetylphenoxy)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-4-3-5-16(10-13)22-11-17(20)18-14-6-8-15(21-2)9-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVOZIHFHXEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B3823188.png)
![N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide oxalate](/img/structure/B3823205.png)
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B3823214.png)

![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3823234.png)

![phenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate](/img/structure/B3823248.png)
![5-methyl-5-{3-[(3-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)
